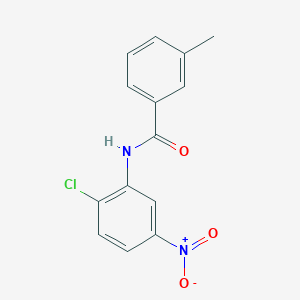
N-(1,2-dihydro-5-acenaphthylenyl)-2,4-dimethyl-1,3-thiazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of complex thiazole derivatives often involves multi-step reactions starting from basic acenaphthylenyl or similar compounds. For instance, the condensation of dihydroacenaphthylen-5-amine with furoyl chloride followed by treatment with P2S5 leads to the formation of thioamide derivatives, which can undergo further electrophilic substitution reactions (Aleksandrov & Elchaninov, 2017). This process exemplifies the type of synthetic pathways that might be employed in the creation of our compound of interest.
Molecular Structure Analysis
Molecular structure analysis, including crystallography and Hirshfeld surface analysis, provides insights into the arrangement of atoms within a molecule and their spatial relationships. For related compounds, crystal structure determinations reveal intricate details about molecular geometry, bond lengths, angles, and intermolecular interactions, which are crucial for understanding the physical and chemical behavior of the molecule (Prabhuswamy et al., 2016).
Chemical Reactions and Properties
Chemical reactions involving thiazole derivatives are diverse, including electrophilic substitution, which allows for further functionalization of the compound. The specific reactivity patterns of thiazole rings, such as nitration, bromination, and acylation, are influenced by the presence of substituents and reaction conditions, leading to a variety of potential products and derivatives (Aleksandrov & Elchaninov, 2017).
Physical Properties Analysis
The physical properties of a compound, including melting point, boiling point, solubility, and crystal structure, are determined by its molecular structure. While specific data for "N-(1,2-dihydro-5-acenaphthylenyl)-2,4-dimethyl-1,3-thiazole-5-carboxamide" are not directly available, similar compounds exhibit properties that can be deduced from their structural characteristics. For instance, crystallography studies offer insights into the solid-state arrangement, which affects the compound's solubility and stability (Prabhuswamy et al., 2016).
Chemical Properties Analysis
The chemical properties of thiazole derivatives, including reactivity, stability, and potential for further functionalization, are influenced by the nature and position of substituents on the thiazole ring. Electrophilic substitution reactions, for example, are a key aspect of the chemical behavior of these compounds, providing pathways for the synthesis of a wide range of derivatives with varied biological and chemical activities (Aleksandrov & Elchaninov, 2017).
Applications De Recherche Scientifique
Electrophilic Substitution Reactions
Thiazole derivatives are synthesized and engaged in electrophilic substitution reactions, such as nitration, bromination, formylation, and acylation. These reactions are crucial for modifying the chemical structure to explore new compounds with potential applications in material science and pharmaceuticals (Aleksandrov & Elchaninov, 2017).
Biological Activity
Novel thiazole-selenium disperse dyes synthesized from thiazole derivatives exhibit high efficiency in antimicrobial and antitumor activities. These compounds have potential applications in developing sterile and biologically active fabrics for medical and life science applications (Khalifa et al., 2015).
Analgesic and Anti-inflammatory Agents
Thiazole derivatives derived from visnaginone and khellinone show significant analgesic and anti-inflammatory activities, suggesting their potential use in developing new therapeutic agents (Abu‐Hashem et al., 2020).
Antiviral Activity
Thiazole C-nucleosides are investigated for their in vitro antiviral activity against various viruses, indicating the potential of thiazole derivatives in antiviral drug development (Srivastava et al., 1977).
Synthesis of Heterocyclic Compounds
Thiazole derivatives serve as precursors for synthesizing a wide range of heterocyclic compounds, which are explored for their potential applications in pharmaceuticals and materials science (Balya et al., 2008).
Propriétés
IUPAC Name |
N-(1,2-dihydroacenaphthylen-5-yl)-2,4-dimethyl-1,3-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2OS/c1-10-17(22-11(2)19-10)18(21)20-15-9-8-13-7-6-12-4-3-5-14(15)16(12)13/h3-5,8-9H,6-7H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOLILJFXDNXVJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C(=O)NC2=CC=C3CCC4=C3C2=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,2-dihydroacenaphthylen-5-yl)-2,4-dimethyl-1,3-thiazole-5-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![{3-(cyclopropylmethyl)-1-[2-(2,3-dihydro-4H-1,4-benzoxazin-4-yl)-2-oxoethyl]piperidin-3-yl}methanol](/img/structure/B5538931.png)


![4-{[3-(3-ethylphenoxy)-1-azetidinyl]carbonyl}-2-propyl-1,3-thiazole](/img/structure/B5538949.png)
![(1S*,5R*)-3-(6-methyl-2-propyl-4-pyrimidinyl)-6-(2-pyridinylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5538959.png)
![1-(5-{1-[5-(methoxymethyl)-2-furoyl]piperidin-3-yl}-4-methyl-4H-1,2,4-triazol-3-yl)-N,N-dimethylmethanamine](/img/structure/B5538966.png)
![N-[(3R*,4R*)-4-morpholin-4-yltetrahydrofuran-3-yl]-5-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5538972.png)
![2-(2-hydroxypropyl)-9-(1-pyrrolidinylsulfonyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5538973.png)
![N-(2,5-dimethylphenyl)-2-[2-(4-ethoxybenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B5538979.png)
![N-(2-{[4-(ethylamino)-6-methyl-2-pyrimidinyl]amino}ethyl)-1-naphthamide](/img/structure/B5539012.png)
![N-[(2,7-dimethoxy-1-naphthyl)methylene]-4H-1,2,4-triazol-4-amine](/img/structure/B5539023.png)
![N-[3-(3-ethyl-2-oxo-1-oxa-3,8-diazaspiro[4.5]dec-8-yl)-3-oxopropyl]-4-fluorobenzamide](/img/structure/B5539024.png)
![N-[(3-isopropylisoxazol-5-yl)methyl]-N-methyl-2-(3-oxo-2,3-dihydro-4H-pyrido[3,2-b][1,4]oxazin-4-yl)acetamide](/img/structure/B5539028.png)
![1-[(2-fluorophenyl)sulfonyl]azepane](/img/structure/B5539030.png)